molecular formula C19H14N2O2S B5863893 [4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate

[4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate

Cat. No.: B5863893
M. Wt: 334.4 g/mol
InChI Key: AELDNGPZMBLLLA-UHFFFAOYSA-N
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Description

[4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate is an organic compound that features a naphthalene moiety linked to a phenyl group through an amide bond, with a thiocyanate functional group attached to the phenyl ring

Properties

IUPAC Name

[4-[(1-methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c1-23-18-16-5-3-2-4-13(16)6-11-17(18)19(22)21-14-7-9-15(10-8-14)24-12-20/h2-11H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELDNGPZMBLLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)SC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate typically involves the reaction of 4-aminophenyl thiocyanate with 1-methoxynaphthalene-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate can undergo various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the naphthalene or phenyl moieties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the thiocyanate group.

    Oxidation and Reduction Reactions: Products with altered oxidation states of the naphthalene or phenyl rings.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

[4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of [4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl isothiocyanate
  • 4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl cyanate
  • 4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl carbamate

Uniqueness

[4-[(1-Methoxynaphthalene-2-carbonyl)amino]phenyl] thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and potential biological activities compared to its analogs. The combination of the naphthalene and phenyl moieties also contributes to its unique chemical and physical properties.

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